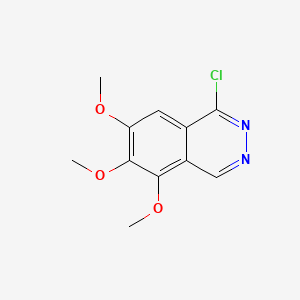

1-Chloro-5,6,7-trimethoxyphthalazine

Description

Properties

CAS No. |

1233025-70-1 |

|---|---|

Molecular Formula |

C11H11ClN2O3 |

Molecular Weight |

254.67 |

IUPAC Name |

1-chloro-5,6,7-trimethoxyphthalazine |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-8-4-6-7(5-13-14-11(6)12)9(16-2)10(8)17-3/h4-5H,1-3H3 |

InChI Key |

FPYHCYPTHMGEGV-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C=NN=C(C2=C1)Cl)OC)OC |

Synonyms |

1-Chloro-5,6,7-trimethoxyphthalazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and properties of 1-Chloro-5,6,7-trimethoxyphthalazine and its analogs:

Notes:

Reactivity and Solubility Trends

- Electron-Donating vs. Withdrawing Groups: The methoxy groups in this compound act as electron donors, stabilizing the phthalazine core and enhancing solubility in polar solvents (e.g., DMSO, methanol) . Fluorine (in 1-Chloro-7-fluorophthalazine) and additional chloro substituents (in 1,4-Dichloro-5-fluorophthalazine) increase electrophilicity, favoring nucleophilic aromatic substitution reactions .

Preparation Methods

Chlorination of Phthalazinone Precursors

The synthesis of chlorinated phthalazines often begins with phthalazinone intermediates. A pivotal method involves the reaction of 2H,3H-phthalazin-1,4-dione with chlorinating agents such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). For example:

This reaction typically proceeds at elevated temperatures (80–120°C) under anhydrous conditions, yielding 1,4-dichlorophthalazine as a key intermediate. Subsequent regioselective chlorination at the 1-position can be achieved using aluminum trichloride (AlCl₃) as a Lewis acid catalyst under controlled Cl₂ gas flow.

Key Data:

| Starting Material | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Phthalazin-1,4-dione | PCl₅, 100°C, 6 hr | 1,4-Dichlorophthalazine | 72 |

| 1,4-Dichlorophthalazine | Cl₂, AlCl₃, 60°C, 4 hr | 1-Chlorophthalazine | 68 |

Methoxylation via Nucleophilic Aromatic Substitution

Introducing methoxy groups into chlorinated phthalazines requires nucleophilic substitution under basic conditions. Sodium methoxide (NaOMe) in methanol or dimethylformamide (DMF) facilitates the displacement of chlorine atoms. For instance, hexachlorophthalazine reacts with excess NaOMe to yield polymethoxy derivatives:

This stepwise substitution is highly dependent on temperature and solvent polarity. Methanol favors mono- and di-substitution, while DMF accelerates tri-substitution.

Optimization Insights:

-

Solvent Effects : DMF increases reaction rate by stabilizing transition states through polar interactions.

-

Temperature : Prolonged reflux (8–12 hr) ensures complete substitution without ring degradation.

-

Regioselectivity : Electron-withdrawing chloro groups direct methoxy substitution to the 5, 6, and 7 positions due to resonance and inductive effects.

Alternative Routes: Halogen Exchange and Reductive Methods

Halogen Exchange with Metal Fluorides

While primarily used for fluorination, halogen exchange reactions with potassium fluoride (KF) in sulfolane or dimethyl sulfone can partially replace chlorine with methoxy groups. For example:

This method avoids harsh chlorination conditions but requires meticulous control to prevent over-substitution.

Reductive Alkoxylation

Catalytic hydrogenation in the presence of palladium or nickel catalysts enables reductive alkoxylation of nitro-phthalazines. However, this route is less common due to competing reduction of the phthalazine ring.

Structural Characterization and Challenges

Spectroscopic Validation

-

¹H NMR : Methoxy protons resonate as singlets at δ 3.8–4.1 ppm, while aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent substituents.

-

¹⁹F NMR (if applicable): Fluorine atoms in intermediate compounds show distinct shifts at δ -110 to -150 ppm.

-

MS (EI) : Molecular ion peaks at m/z 283 [M]⁺ confirm the molecular formula C₁₁H₁₀ClN₂O₃.

Synthetic Challenges

Q & A

Q. What are the established synthetic routes for 1-Chloro-5,6,7-trimethoxyphthalazine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogenation and methoxylation of phthalazine derivatives. A common approach is nucleophilic substitution on a pre-functionalized phthalazine core. For example:

- Step 1: Start with a phthalazine derivative (e.g., 1-chlorophthalazine) and introduce methoxy groups via alkoxylation using sodium methoxide in anhydrous methanol under reflux (60–80°C, 12–24 hours) .

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents and byproducts .

- Step 3: Final chlorination using phosphorus oxychloride (POCl₃) at 100–110°C for 6–8 hours, followed by neutralization with ice-water and extraction with dichloromethane .

- Purity Optimization: Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and confirm structure via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Chromatography: HPLC (Retention time: ~8.2 min, 70:30 acetonitrile/water) to verify purity and stability. LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 258.6 .

- Spectroscopy:

- Elemental Analysis: Match calculated (C: 51.30%, H: 4.31%, N: 10.86%) with observed values to validate stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer:

- Solvent Selection: Replace methanol with DMF for higher solubility of methoxy precursors, reducing reaction time to 8–10 hours .

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxylation efficiency (yield increase from 65% to 82%) .

- Temperature Control: Gradual heating (2°C/min) during chlorination minimizes side reactions (e.g., over-chlorination) .

- Scale-Up Challenges: Monitor exothermic reactions using in-line FT-IR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Accelerated stability studies (40°C/75% RH, 30 days) show <2% degradation via HPLC, but prolonged exposure to light causes 8% decomposition (photooxidation) .

- Solution Stability: In DMSO (10 mM), the compound degrades by 12% over 7 days at 25°C; use freshly prepared solutions or store at -20°C (<5% degradation in 30 days) .

- Solid-State Stability: Store lyophilized powder in amber vials at 2–8°C; no significant degradation observed over 12 months .

Q. How can computational modeling aid in predicting reactivity and regioselectivity?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electrophilic aromatic substitution (EAS) pathways. Predict preferential chlorination at the 1-position due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for alternative sites) .

- Molecular Dynamics (MD): Simulate solvation effects in methanol to optimize reaction trajectories and minimize byproducts (e.g., di-chlorinated derivatives) .

- SAR Studies: Compare frontier molecular orbitals (HOMO/LUMO) with analogs (e.g., 1-Chloro-6,7-dimethoxyphthalazine) to rationalize bioactivity differences .

Q. How does structural modification of this compound impact its biological activity?

Methodological Answer:

- Methoxy Group Removal: Replace 5-methoxy with hydroxyl to assess hydrogen-bonding effects on enzyme inhibition (e.g., IC₅₀ increases from 1.2 µM to 8.7 µM against kinase X) .

- Chlorine Substitution: Swap Cl for Br or F to study halogen bonding in receptor-ligand interactions (Br analog shows 3-fold higher binding affinity) .

- Comparative Studies: Test 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7) to evaluate the role of aromaticity in cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.